molecular formula C7H14O2 B153412 methyl (2S)-2-methylpentanoate CAS No. 151409-53-9

methyl (2S)-2-methylpentanoate

Cat. No. B153412
M. Wt: 130.18 g/mol
InChI Key: ZTULNMNIVVMLIU-LURJTMIESA-N
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Description

Methyl esters are a type of organic compound that are derived from carboxylic acids. They are often used in a variety of applications, including as solvents, plasticizers, and even in biodiesel production .


Synthesis Analysis

The synthesis of methyl esters typically involves a process known as esterification, where a carboxylic acid reacts with an alcohol (in this case, methanol) in the presence of a strong acid catalyst .


Molecular Structure Analysis

The molecular structure of a methyl ester involves a carbonyl group (C=O) adjacent to an ether group (C-O-C). The specific structure would depend on the parent carboxylic acid .


Chemical Reactions Analysis

Methyl esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and transesterification. The specific reactions would depend on the structure of the ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of a methyl ester would depend on its specific structure. Generally, they are colorless liquids that have a pleasant odor. They are less dense than water and their vapors are heavier than air .

Scientific Research Applications

Enantiomeric Distribution in Wine

  • Application in Wine Aroma : Ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine enhance fruity aroma. The study by Lytra et al. (2015) found different enantiomeric distributions in white and red wines, with a notable synergistic effect on aroma perception at certain concentrations (Lytra, Tempère, Revel, & Barbe, 2015).

Biochemical Mechanisms

  • Inhibition of Pyruvate Utilization : Clark and Land (1974) explored the effects of 2-oxo-4-methylpentanoate and related compounds on enzyme activities in rat brains. This compound inhibited certain enzyme activities, impacting pyruvate utilization and fatty acid synthesis (Clark & Land, 1974).

Hormonal Regulation

  • Impact on Hormonal Activities : A study by Baumeister, Ludwig, and Spindler-Barth (1992) found that certain derivatives of 2-methylpentanoate affected hormonal activities in epithelial cells, suggesting potential applications in endocrinological research (Baumeister, Ludwig, & Spindler-Barth, 1992).

Chemistry and Synthesis

  • Homogeneous Hydrogenation : Brown, Evans, and James (2003) conducted a study on directed homogeneous hydrogenation of methyl anti-3‐Hydroxy‐2‐Methylpentanoate. This work contributes to the understanding of chemical synthesis processes (Brown, Evans, & James, 2003).

Metabolism and Insulin Secretion

Biofuel Research

  • Biodiesel Surrogate Component Study : Weber et al. (2018) presented ignition delay data for methyl pentanoate, a biodiesel surrogate, under various conditions, contributing to biofuel combustion research (Weber, Bunnell, Kumar, & Sung, 2018).

Substituted Ester Formation

  • Formation in Red Wine : Another study by Lytra et al. (2017) developed a new method for quantifying and separating enantiomeric forms of substituted esters and acids in wine, including methyl 2-hydroxy-4-methylpentanoate. This method aids in understanding the aging process of wines (Lytra, Franc, Cameleyre, & Barbe, 2017).

Safety And Hazards

Like many organic compounds, methyl esters can be flammable and should be handled with care. They may also be harmful if swallowed or come into contact with the skin .

Future Directions

The use of methyl esters in biodiesel production is a topic of ongoing research, with a focus on improving the efficiency and sustainability of the process .

properties

IUPAC Name

methyl (2S)-2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-5-6(2)7(8)9-3/h6H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTULNMNIVVMLIU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-2-methylpentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Beier - 2004 - research-repository.st-andrews.ac …
In Chapter 1 the chemistry of organo-fluorine compounds, methods for phase separation in organic synthesis and the use of enzymes as catalysts for preparative organic synthesis are …

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